2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane
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Overview
Description
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane is an organic compound with the molecular formula C12H16O3 This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2-{2-[(4-methoxyphenyl)methoxy]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane typically involves the reaction of 4-methoxybenzyl alcohol with an epoxide precursor. One common method involves the use of a base-catalyzed epoxidation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like hydrogen peroxide or a peracid. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure the formation of the desired oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted ethers or alcohols.
Scientific Research Applications
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and in the development of enzyme inhibitors.
Medicine: Research into the compound’s potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the synthesis of complex organic molecules and in biological systems where it can interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Methoxyphenyl isocyanate
- 4-Methoxyphenethylamine
Uniqueness
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane is unique due to its specific combination of an oxirane ring and a 4-methoxyphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
142860-84-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[2-[(4-methoxyphenyl)methoxy]ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-4-2-10(3-5-11)8-14-7-6-12-9-15-12/h2-5,12H,6-9H2,1H3 |
InChI Key |
ZOTQIPMMMCLNGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2CO2 |
Origin of Product |
United States |
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